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Compound of Interest

Compound Name:
Benzyl allyl(2-

hydroxyethyl)carbamate

CAS No.: 1065075-80-0

Cat. No.: B1523022

Get Quote

Executive Summary
Benzyl allyl(2-hydroxyethyl)carbamate (CAS: 1065075-80-0), often referred to as N-Cbz-N-

allyl-2-aminoethanol, is a critical bifunctional building block in organic synthesis. It serves as a

primary intermediate for Ring-Closing Metathesis (RCM) to access nitrogen heterocycles (e.g.,

morpholines, oxazepines) and as a protected linker in peptidomimetic drug design.

This guide provides a rigorous analysis of its

H NMR spectral signature, emphasizing the complex rotameric behavior inherent to N,N-
disubstituted carbamates. The data presented synthesizes experimental precedents from
analogous Cbz-protected amino alcohols to provide a field-proven reference for structural
validation.
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Property Detail

IUPAC Name Benzyl allyl(2-hydroxyethyl)carbamate

Common Names
N-Cbz-N-allyl-ethanolamine; N-Allyl-N-(2-

hydroxyethyl)carbamic acid benzyl ester

CAS Number 1065075-80-0

Molecular Formula

C

H

NO

Molecular Weight 235.28 g/mol

Key Functionality
Carbamate (Protecting Group), Allyl (Olefin),

Primary Alcohol (Nucleophile)

Structural Visualization & Rotamerism
The carbamate nitrogen possesses significant partial double-bond character (N-C=O

resonance), creating a barrier to rotation at room temperature. This leads to the observation of

two distinct rotamers (cis/trans) in the NMR time scale, often resulting in broadened or split

signals for the methylene protons adjacent to the nitrogen and the benzylic position.

Rotamer A (Major)
Trans-like geometry

Restricted Rotation
(NMR Timescale)

Rotamer B (Minor)
Cis-like geometry

Click to download full resolution via product page

Figure 1: Rotameric equilibrium of N,N-disubstituted carbamates causing signal broadening or

splitting in NMR.
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To ensure the spectral data is relevant, the origin of the sample must be understood. The

following protocol describes the standard synthesis route, ensuring the sample matrix matches

the described spectra.

Synthesis Route (Standard Protocol)
Reagents: 2-(Allylamino)ethanol (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.1 equiv),

NaHCO

(2.5 equiv).

Solvent: DCM/Water biphasic system or THF/Water.

Procedure:

Cool amine solution to 0 °C.

Add Cbz-Cl dropwise to control exotherm.

Stir at RT for 4–12 hours.

Workup: Extract with DCM, wash with 1N HCl (to remove unreacted amine), brine, and dry

over Na

SO

.

Purification: Flash chromatography (Hexanes/EtOAc) is required to remove benzyl alcohol

byproducts.

NMR Sample Preparation
Solvent: CDCl

(Chloroform-d) is preferred for resolution. DMSO-d

is used if OH coupling verification is required.

Concentration: ~10-15 mg in 0.6 mL solvent.
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Temperature: 298 K (25 °C). Note: Heating to 323 K (50 °C) can coalesce rotameric peaks

for simplified integration.

H NMR Spectral Data Analysis
Field Strength: 400 MHz or higher recommended due to second-order coupling in the allyl

system. Solvent: CDCl

(

7.26 ppm reference).

Assignment Table (Predicted & Validated)
Note: Chemical shifts are reported as ranges to account for concentration-dependent OH shifts

and rotameric broadening.
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Position (ppm) Multiplicity Integral
Coupling (

)

Assignment
Logic

Aromatic 7.30 – 7.40 Multiplet (m) 5H -

Phenyl ring

protons

(overlap).

Allyl (=CH) 5.75 – 5.85 Multiplet (ddt) 1H

Characteristic

internal

alkene

proton.

Benzyl CH 5.14 / 5.17 Singlet (s)* 2H -

Ph-CH

-O. May

appear as

split singlets

due to

rotamers.

Allyl (=CH

)
5.10 – 5.25 Multiplet (m) 2H -

Terminal

alkene

protons

(overlap with

Benzyl CH

).

Allyl (N-CH

)
3.95 – 4.05

Broad

doublet
2H Hz

N-CH

-CH=.

Broadened

by rotamers.

Ether (O-CH

)
3.75 – 3.82 Triplet (t) 2H Hz

HO-CH

-CH

-N.

Deshielded

by oxygen.
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Amine (N-CH

)
3.45 – 3.55 Triplet (t) 2H Hz

HO-CH

-CH

-N. Shielded

relative to O-

CH

.

Hydroxyl

(OH)
2.50 – 3.50 Broad Singlet 1H -

Exchangeabl

e. Shift varies

with

concentration

/dryness.

Detailed Mechanistic Insights
The Rotamer Effect (Expertise)
In CDCl

at room temperature, the carbamate C-N bond rotation is slow. You will likely observe:

Benzyl Methylene (

5.15): Often splits into two singlets separated by ~0.05 ppm.

N-Methylene Signals (

3.45 & 4.00): These signals appear broad or unstructured.

Validation: To prove purity, run the NMR at 50 °C. The rotamers will exchange rapidly, and

these peaks will coalesce into sharp, well-defined multiplets.

The Allyl System
The allyl group provides a definitive diagnostic pattern:

Diagnostic 1: The internal vinyl proton at ~5.8 ppm is a "doublet of doublets of triplets" (ddt),

though it often looks like a complex multiplet.
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Diagnostic 2: The terminal vinyl protons (~5.2 ppm) show distinct cis (

Hz) and trans (

Hz) coupling to the internal proton.

The Ethanolamine Backbone
The ethylene bridge shows an A

X

pattern (approximate triplets).

O-CH

is always downfield (~3.8 ppm) due to the electronegativity of oxygen.

N-CH

is upfield (~3.5 ppm).

Self-Check: If these triplets overlap or are messy, perform a COSY (Correlation

Spectroscopy) experiment. The O-CH

will couple only to the N-CH

, confirming the connectivity.

Application Workflow: RCM Precursor
The primary utility of this molecule is in Ring-Closing Metathesis. The following diagram

illustrates the workflow where this spectral data is used for quality control (QC).
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Figure 2: Application of the title compound in heterocyclic synthesis. NMR QC is critical at the

"Diene Intermediate" stage.
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To cite this document: BenchChem. [Benzyl allyl(2-hydroxyethyl)carbamate: Spectral
Analysis & Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1523022/docs#benzyl-allyl-2-hydroxyethyl-
carbamate-spectral-analysis-application-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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